4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide
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Overview
Description
4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a cyclopropyl group and a carboxamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Bromination: The bromination of phenylacetic acid to obtain 4-bromophenylacetic acid.
Formation of Piperidine Derivative: The 4-bromophenylacetic acid is then reacted with cyclopropylamine to form the corresponding piperidine derivative.
Carboxamide Formation: The final step involves the conversion of the piperidine derivative to the carboxamide using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the carboxamide group.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: A precursor in the synthesis of the target compound.
4-Bromophenylpiperazine: Another piperidine derivative with similar structural features.
N-Phenyl-4-piperidinamine: A related compound used in the synthesis of fentanyl analogs.
Uniqueness
4-(4-Bromophenyl)-N-cyclopropylpiperidine-1-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H19BrN2O |
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Molecular Weight |
323.23 g/mol |
IUPAC Name |
4-(4-bromophenyl)-N-cyclopropylpiperidine-1-carboxamide |
InChI |
InChI=1S/C15H19BrN2O/c16-13-3-1-11(2-4-13)12-7-9-18(10-8-12)15(19)17-14-5-6-14/h1-4,12,14H,5-10H2,(H,17,19) |
InChI Key |
CTWGUASPEMFMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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